[(2-Chloroethoxy)methyl]cyclopropane
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Overview
Description
[(2-Chloroethoxy)methyl]cyclopropane is an organic compound with the molecular formula C6H11ClO. It is a derivative of cyclopropane, a three-membered ring structure known for its high ring strain and reactivity. The compound features a cyclopropane ring substituted with a (2-chloroethoxy)methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloroethoxy)methyl]cyclopropane typically involves the reaction of cyclopropane derivatives with (2-chloroethoxy)methyl halides. One common method is the reaction of cyclopropylmethyl alcohol with thionyl chloride to form the corresponding chloromethyl derivative, which is then reacted with ethylene oxide to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[(2-Chloroethoxy)methyl]cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or amines in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Cyclopropylmethyl ethers or amines.
Oxidation: Cyclopropylmethyl alcohols or carboxylic acids.
Reduction: Cyclopropylmethyl derivatives.
Scientific Research Applications
[(2-Chloroethoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of cyclopropane-containing pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of [(2-Chloroethoxy)methyl]cyclopropane involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The (2-chloroethoxy)methyl group can undergo nucleophilic substitution, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
Cyclopropylmethyl Chloride: A derivative with a chloromethyl group.
Cyclopropylmethyl Alcohol: A derivative with a hydroxymethyl group
Uniqueness
[(2-Chloroethoxy)methyl]cyclopropane is unique due to the presence of the (2-chloroethoxy)methyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
2-chloroethoxymethylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-3-4-8-5-6-1-2-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZACZOERDRSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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